α-Santalol Demonstrates Lower GI50 Than β-Santalol Across Multiple Cancer Cell Lines
In a direct head-to-head comparison of purified α-santalol and β-santalol against a panel of cancer cell lines, α-santalol exhibited consistently lower GI50 values (3.4–5.5 μM) compared to β-santalol (4.2–7.3 μM), indicating higher antiproliferative potency [1]. Both isomers directly interact with tubulin and cause mitotic arrest, but α-santalol demonstrates modestly superior potency across all tested cell lines [1].
| Evidence Dimension | Antiproliferative potency (GI50) |
|---|---|
| Target Compound Data | α-Santalol: GI50 = 3.4–5.5 μM (range across cell lines) |
| Comparator Or Baseline | β-Santalol: GI50 = 4.2–7.3 μM (range across cell lines) |
| Quantified Difference | α-Santalol GI50 approximately 19–25% lower (more potent) than β-Santalol across tested cell lines |
| Conditions | Panel of cancer cell lines; tubulin polymerization assay; 48–72 h exposure |
Why This Matters
This direct isomer-to-isomer comparison establishes that α-santalol is the more potent antiproliferative component, informing formulation strategies where maximal anticancer activity is prioritized.
- [1] Lee B, et al. α- and β-Santalols Directly Interact with Tubulin and Cause Mitotic Arrest and Cytotoxicity in Cancer Cells. J Nat Prod. 2021;84(6):1789-1798. View Source
